4-(azepane-1-sulfonyl)-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]benzamide hydrochloride
CAS No.: 1135198-33-2
Cat. No.: VC11918020
Molecular Formula: C27H37ClN4O3S2
Molecular Weight: 565.2 g/mol
* For research use only. Not for human or veterinary use.
![4-(azepane-1-sulfonyl)-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]benzamide hydrochloride - 1135198-33-2](/images/structure/VC11918020.png)
Specification
CAS No. | 1135198-33-2 |
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Molecular Formula | C27H37ClN4O3S2 |
Molecular Weight | 565.2 g/mol |
IUPAC Name | 4-(azepan-1-ylsulfonyl)-N-[3-(dimethylamino)propyl]-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzamide;hydrochloride |
Standard InChI | InChI=1S/C27H36N4O3S2.ClH/c1-20-10-15-24-25(21(20)2)28-27(35-24)31(19-9-16-29(3)4)26(32)22-11-13-23(14-12-22)36(33,34)30-17-7-5-6-8-18-30;/h10-15H,5-9,16-19H2,1-4H3;1H |
Standard InChI Key | RBBDDTJSNVHEFL-UHFFFAOYSA-N |
SMILES | CC1=C(C2=C(C=C1)SC(=N2)N(CCCN(C)C)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4)C.Cl |
Canonical SMILES | CC1=C(C2=C(C=C1)SC(=N2)N(CCCN(C)C)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4)C.Cl |
Introduction
Chemical Identity and Structural Features
The compound is a benzamide derivative featuring three key structural components:
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4-(Azepane-1-sulfonyl)benzamide backbone: A benzene ring substituted at the para position with an azepane sulfonyl group. Azepane, a seven-membered saturated heterocycle containing one nitrogen atom, is linked via a sulfonyl bridge to the benzamide core.
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N-(4,5-Dimethyl-1,3-benzothiazol-2-yl) substituent: A benzothiazole ring system substituted with methyl groups at positions 4 and 5. Benzothiazoles are aromatic heterocycles with a sulfur and nitrogen atom, often associated with bioactivity in medicinal chemistry .
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N-[3-(Dimethylamino)propyl] side chain: A tertiary amine-containing alkyl chain, which may enhance solubility and influence pharmacokinetic properties .
The hydrochloride salt form improves stability and aqueous solubility, a common modification for basic amines in drug development .
Table 1: Key Physicochemical Properties (Hypothetical)
Property | Value |
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Molecular Formula | C₃₁H₄₁N₅O₃S₂·HCl |
Molecular Weight | 634.29 g/mol |
logP (Partition Coefficient) | ~2.8 (estimated) |
Hydrogen Bond Acceptors | 7 |
Hydrogen Bond Donors | 2 |
Polar Surface Area | ~95 Ų |
Note: Values derived from structurally analogous compounds .
Synthesis and Structural Elucidation
While no direct synthesis route is documented for this compound, plausible steps can be inferred from related benzamide syntheses :
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Sulfonation of Benzamide Precursor:
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Introduction of Benzothiazole Moiety:
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Alkylation with Dimethylaminopropyl Group:
Key Challenges:
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Steric hindrance from the azepane sulfonyl group may necessitate high-temperature reactions or prolonged reaction times.
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Purification requires chromatographic techniques due to the compound’s polarity and ionic character .
Pharmacological Profile and Mechanisms
Although direct biological data for this compound is unavailable, its structural features suggest potential interactions with protein targets implicated in oncology and immunology:
Anti-Apoptotic Protein Inhibition
The benzothiazole and sulfonamide groups are common in inhibitors of Bcl-2 family proteins, which regulate apoptosis . For example, patent US9493431B2 describes benzamide derivatives as Bcl-2 inhibitors, inducing cancer cell death . The dimethylaminopropyl side chain may enhance cell membrane permeability, a critical factor for intracellular targets .
Kinase Modulation
Benzothiazoles are known to inhibit kinases such as EGFR and VEGFR . The sulfonamide group could engage in hydrogen bonding with kinase ATP-binding pockets, while the azepane ring may occupy hydrophobic regions .
Table 2: Hypothetical Target Affinities
Pharmacokinetic Considerations
Absorption and Distribution
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logP ~2.8: Suggests moderate lipophilicity, favoring oral absorption .
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Polar Surface Area (PSA) ~95 Ų: Below the 140 Ų threshold for blood-brain barrier penetration, indicating peripheral activity .
Metabolism and Excretion
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